Fluorescein diphosphate diammonium salt*
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Overview
Description
Fluorescein diphosphate diammonium salt is a fluorogenic substrate used primarily in biochemical assays. It is colorless and nonfluorescent until it undergoes enzymatic hydrolysis by alkaline phosphatases, resulting in the release of fluorescein, which is highly fluorescent with excitation/emission maxima of approximately 490/514 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein diphosphate diammonium salt involves the phosphorylation of fluorescein. The process typically includes the reaction of fluorescein with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of ammonium hydroxide to form the diammonium salt .
Industrial Production Methods
Industrial production methods for fluorescein diphosphate diammonium salt are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Fluorescein diphosphate diammonium salt primarily undergoes hydrolysis reactions. The enzymatic hydrolysis by alkaline phosphatases sequentially removes the phosphate groups, converting it first to fluorescein monophosphate and then to fluorescein .
Common Reagents and Conditions
Reagents: Alkaline phosphatases, water.
Conditions: Typically, the reactions are carried out at a high pH to optimize enzyme activity and fluorescence yield.
Major Products
The major products formed from the hydrolysis of fluorescein diphosphate diammonium salt are fluorescein monophosphate and fluorescein .
Scientific Research Applications
Fluorescein diphosphate diammonium salt is widely used in various scientific research fields:
Mechanism of Action
The mechanism of action of fluorescein diphosphate diammonium salt involves its hydrolysis by alkaline phosphatases. The enzyme catalyzes the removal of phosphate groups, resulting in the formation of fluorescein, which emits fluorescence. This fluorescence can be measured to quantify enzyme activity or other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl phosphate (MUP): Another fluorogenic substrate used in phosphatase assays.
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP): A fluorinated derivative of MUP with improved properties for certain assays.
9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate (DDAO phosphate): A red-fluorescent substrate for phosphatases.
Uniqueness
Fluorescein diphosphate diammonium salt is unique due to its high fluorescence yield and sensitivity, making it an excellent choice for detecting low levels of phosphatase activity. Its excitation/emission properties are well-suited for use with common fluorescence detection equipment .
Properties
Molecular Formula |
C20H20N2O11P2 |
---|---|
Molecular Weight |
526.3 g/mol |
IUPAC Name |
diazanium;[(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H14O11P2.2H3N/c21-11-5-7-15-17(9-11)28-18-10-12(30-33(26,27)31-32(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)29-20;;/h1-10,21H,(H,26,27)(H2,23,24,25);2*1H3 |
InChI Key |
JLNRRVFZXPVFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)([O-])OP(=O)(O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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